molecular formula C7H9BrN2O B13153195 (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Cat. No.: B13153195
M. Wt: 217.06 g/mol
InChI Key: XMTHWNAWGXWMOF-LURJTMIESA-N
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Description

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a chiral compound with a pyridine ring substituted with a bromine atom at the 5-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol typically involves the bromination of 2-pyridyl ethanol followed by the introduction of the amino group. One common method includes the following steps:

    Bromination: 2-Pyridyl ethanol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(5-bromopyridin-2-yl)acetaldehyde.

    Reduction: Formation of 2-(5-bromopyridin-2-yl)ethylamine.

    Substitution: Formation of 2-(5-substituted-pyridin-2-yl)ethanol derivatives.

Scientific Research Applications

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-chloropyridin-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.

    2-Amino-2-(5-fluoropyridin-2-yl)ethanol: Similar structure with a fluorine atom instead of bromine.

    2-Amino-2-(5-iodopyridin-2-yl)ethanol: Similar structure with an iodine atom instead of bromine.

Uniqueness

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding properties and its behavior in chemical reactions, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

XMTHWNAWGXWMOF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](CO)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CO)N

Origin of Product

United States

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